2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both fluorine and methoxy functional groups attached to an indole backbone
Preparation Methods
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-fluoroindole with an appropriate acylating agent to form an intermediate, which is then coupled with 5-methoxyindole under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance its binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with various substitutions, such as:
- 2-(5-fluoro-1H-indol-1-yl)propanoic acid
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
- 1-(2-(adamantane-1-yl)-1H-indol)
Compared to these compounds, 2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of fluorine and methoxy groups, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20FN3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H20FN3O2/c1-27-17-4-5-19-18(11-17)15(12-24-19)6-8-23-21(26)13-25-9-7-14-2-3-16(22)10-20(14)25/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26) |
InChI Key |
DVJVURCFEILHQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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